molecular formula C30H22O4 B14592213 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester CAS No. 61415-63-2

2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester

Cat. No.: B14592213
CAS No.: 61415-63-2
M. Wt: 446.5 g/mol
InChI Key: VIWPVZLPEICDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is a complex organic compound with a unique structure that includes an anthracene core substituted with carboxylic acid groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester typically involves the esterification of 2,3-Anthracenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The anthracene core and phenyl rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedicarboxylic acid: Shares the anthracene core but lacks the phenyl substitutions.

    9-Anthracenecarboxylic acid: Contains a single carboxylic acid group on the anthracene core.

    9,10-Dimethylanthracene: Substituted with methyl groups instead of carboxylic acids and phenyl rings.

Uniqueness

2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is unique due to its combination of anthracene, carboxylic acid, and phenyl groups

Properties

CAS No.

61415-63-2

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

dimethyl 9,10-diphenylanthracene-2,3-dicarboxylate

InChI

InChI=1S/C30H22O4/c1-33-29(31)25-17-23-24(18-26(25)30(32)34-2)28(20-13-7-4-8-14-20)22-16-10-9-15-21(22)27(23)19-11-5-3-6-12-19/h3-18H,1-2H3

InChI Key

VIWPVZLPEICDNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.